molecular formula C10H11F6N3O4 B14013593 2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid

2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid

Cat. No.: B14013593
M. Wt: 351.20 g/mol
InChI Key: ZTXMGDBUQLJBCR-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The imidazole ring can then be introduced through various nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale batch reactors where the aza Paternò–Büchi reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine and imidazole rings with trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11F6N3O4

Molecular Weight

351.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h1-2,5,7H,3-4H2,(H,8,9);2*(H,6,7)

InChI Key

ZTXMGDBUQLJBCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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